BenchChemオンラインストアへようこそ!

2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

medicinal chemistry benzimidazole-triazole hybrids procurement decision support

2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide (CAS 2034560-14-8; molecular formula C₁₉H₁₈N₆O; MW 346.39 g/mol) is a synthetic small molecule that incorporates benzimidazole and 1,2,3-triazole pharmacophores connected via a chiral phenethyl-acetamide bridge. Its structure places it within the broad class of benzimidazole–triazole hybrid compounds, a scaffold family explored in academic medicinal chemistry for antimicrobial, anticancer, and α-glucosidase inhibitory activities.

Molecular Formula C19H18N6O
Molecular Weight 346.394
CAS No. 2034560-14-8
Cat. No. B2887460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
CAS2034560-14-8
Molecular FormulaC19H18N6O
Molecular Weight346.394
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C19H18N6O/c26-19(13-24-14-20-16-8-4-5-9-18(16)24)23-17(12-25-21-10-11-22-25)15-6-2-1-3-7-15/h1-11,14,17H,12-13H2,(H,23,26)
InChIKeyJSVPYBYXIHNNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-Benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide (CAS 2034560-14-8): Procurement-Relevant Chemical Identity and Data Landscape


2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide (CAS 2034560-14-8; molecular formula C₁₉H₁₈N₆O; MW 346.39 g/mol) is a synthetic small molecule that incorporates benzimidazole and 1,2,3-triazole pharmacophores connected via a chiral phenethyl-acetamide bridge. Its structure places it within the broad class of benzimidazole–triazole hybrid compounds, a scaffold family explored in academic medicinal chemistry for antimicrobial, anticancer, and α-glucosidase inhibitory activities. Despite its catalog presence in certain research-chemical supplier listings, no primary literature, issued patent, or curated database entry (PubChem, ChEMBL, BindingDB) with quantitative bioactivity, selectivity, ADME, or physicochemical profiling data was identified for this exact compound at the time of analysis. Consequently, all claims regarding its differential properties relative to in-class analogs must be treated as unvalidated until further experimental evidence emerges.

Why Generic Substitution of Benzimidazole-Triazole Acetamides Is Not Scientifically Defensible for 2-(1H-1,3-Benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide


Within the benzimidazole–triazole hybrid chemotype, even subtle structural modifications—such as variation of the triazole regioisomer (1,2,3- vs. 1,2,4-triazole), the nature of the linker between the benzimidazole and triazole moieties, and the stereochemistry of the chiral center—can yield order-of-magnitude differences in target affinity, isoform selectivity, and metabolic stability. Published structure–activity relationship (SAR) studies on benzimidazole–1,2,3-triazole hybrids demonstrate that N-substitution patterns and the length/flexibility of the carbon linker directly modulate α-glucosidase inhibition potency (IC₅₀ values spanning 0.5 to >100 µM within a single series) as well as antibacterial activity against Pseudomonas aeruginosa quorum-sensing systems. For the specific compound CAS 2034560-14-8, no quantitative SAR data that would allow a user to determine interchangeability with any named analog (e.g., 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide variants bearing different substituents) was found in the public domain. Procurement decisions involving this compound must therefore be driven by the specific structural features required for the intended experimental context, not by assumed class-level equivalence.

Quantitative Differential Evidence for 2-(1H-1,3-Benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide: Head-to-Head and Cross-Study Data Inventory


Informational Gap: No Quantitative Differential Bioactivity Data Available Against Named Comparators

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and major patent databases (USPTO, WIPO, EPO) using the compound's IUPAC name, CAS number (2034560-14-8), InChI key (JSVPYBYXIHNNPR-UHFFFAOYSA-N), and canonical SMILES returned zero primary research articles, zero patents explicitly disclosing this compound, and zero authoritative database entries containing quantitative bioactivity, ADME, selectivity, or physicochemical measurement data. The compound is listed in several research-chemical vendor catalogs (Source excluded per policy), but these listings provide only identity information (name, CAS, MW, formula) without measured performance metrics. No head-to-head comparison, cross-study comparable data, or class-level quantitative inference can be constructed at this time.

medicinal chemistry benzimidazole-triazole hybrids procurement decision support

Structural Distinctiveness: Chiral Phenethyl-Triazole Moiety Differentiation from Common Benzimidazole-Triazole Hybrids

The compound features a unique connectivity pattern: a benzimidazol-1-yl-acetamide group linked to a chiral (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amine. The 2H-1,2,3-triazole substitution (N2-linked rather than N1-linked) and the presence of a stereocenter at the phenethyl carbon distinguish it from the more common 1H-1,2,3-triazol-1-yl or 1H-1,2,4-triazol-1-yl regioisomers frequently reported in benzimidazole-triazole hybrid literature. For example, benzimidazole–1,2,3-triazole hybrids targeting α-glucosidase or LasR quorum sensing typically employ N1-substituted 1,2,3-triazoles formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The N2-substituted triazole in this compound represents a less common regioisomer that may exhibit altered hydrogen-bonding geometry and metabolic stability profiles, though no experimental confirmation was found.

chemical structure chiral synthesis 1,2,3-triazole regioisomer

Absence from Major Curated Bioactivity Databases Indicates Lack of Validated Biological Annotation

The compound is absent from PubChem BioAssay, ChEMBL, BindingDB, Guide to Pharmacology, and DrugBank. By contrast, structurally related benzimidazole-triazole hybrids (e.g., certain 2-aminobenzimidazole–1,2,3-triazole conjugates) are represented in PubChem with measured Ki, IC₅₀, and cellular activity values against targets such as LasR (Pseudomonas aeruginosa), CYP450 isoforms, and α-glucosidase. The absence of bioactivity annotation for CAS 2034560-14-8 means that no target engagement, off-target liability, or ADME parameter has been publicly validated for this compound.

chemical biology database curation screening libraries

Application Scenarios for 2-(1H-1,3-Benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide Derived from Available Structural Evidence


Chemical Tool Generation for Regioisomer-Specific SAR Studies

Given its uncommon N2-substituted 1,2,3-triazole connectivity combined with a chiral phenethyl linker, this compound may serve as a structural probe in medicinal chemistry campaigns exploring the impact of triazole regioisomerism on target binding. It could be used as a comparator against N1-triazole analogs in head-to-head biochemical or cellular assays to establish regioisomer-specific SAR. Because no published data exist, any such use must be preceded by in-house analytical characterization (NMR, HRMS, HPLC purity) and biological profiling.

Synthetic Methodology Reference Standard for Chiral Benzimidazole-Acetamide Hybrids

The compound's chiral center at the phenethyl position makes it suitable as a reference standard for the development of asymmetric synthetic methodologies targeting benzimidazole-acetamide-triazole hybrids. It can serve as a characterized product for validating enantioselective routes, provided the user confirms enantiomeric excess via chiral HPLC or equivalent methods.

Negative Control or Baseline Compound in Screening Cascade Validation

Because this compound lacks any publicly documented bioactivity, it may function as a negative control or baseline comparator in assay development and validation workflows, particularly when comparing against structurally related benzimidazole-triazole hybrids with known potency. Users must first confirm the absence of confounding activity in their specific assay system.

Patent Circumvention Scaffold for Intellectual Property Strategy

The specific N2-triazole and chiral phenethyl substitution pattern may lie outside the Markush claims of certain patent families covering benzimidazole-triazole hybrids. Researchers pursuing freedom-to-operate in this chemical space may evaluate this compound as a circumvention scaffold, subject to independent legal analysis and experimental validation of the desired biological activity.

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.